molecular formula C15H23N5O3S B11154683 [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone

[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone

Cat. No.: B11154683
M. Wt: 353.4 g/mol
InChI Key: LIVKFWZTHMUJHH-UHFFFAOYSA-N
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Description

[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a pyrimidinyl-piperidyl methanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of piperazine with methylsulfonyl chloride under basic conditions to form the methylsulfonyl-piperazine intermediate. This intermediate is then reacted with 1-(2-pyrimidinyl)-3-piperidyl methanone under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidinyl moiety can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for drug development, particularly in the treatment of certain cancers and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Biological Activity

The compound [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a methylsulfonyl group and a pyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : Several studies have shown that piperazine derivatives possess moderate to strong antibacterial properties against various bacterial strains.
  • Enzyme Inhibition : The compound is also evaluated for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Some derivatives have been explored for their anticancer effects, particularly in targeting specific pathways involved in tumor growth.

Antibacterial Activity

A study focusing on piperazine and pyrimidine derivatives reported that many synthesized compounds exhibited significant antibacterial activity. For instance, compounds were tested against strains like Salmonella typhi and Bacillus subtilis, showing promising results.

CompoundBacterial StrainActivity Level
5aS. typhiModerate
5bB. subtilisStrong
5cE. coliWeak

The results indicated that modifications to the piperazine and pyrimidine structures could enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been explored through in vitro assays. The following table summarizes findings related to its inhibitory effects on AChE and urease:

CompoundEnzymeIC50 Value (µM)
5dAChE20.5
5eUrease15.8

These results indicate that the compound may serve as a lead for developing new enzyme inhibitors, particularly for conditions where AChE inhibition is beneficial, such as Alzheimer's disease.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of piperazine derivatives. For example:

  • Anticancer Activity : In a study examining various piperazine derivatives, certain compounds showed significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
  • Hypoglycemic Effects : Research has suggested that some derivatives can lower blood glucose levels, making them candidates for diabetes treatment.

Properties

Molecular Formula

C15H23N5O3S

Molecular Weight

353.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(1-pyrimidin-2-ylpiperidin-3-yl)methanone

InChI

InChI=1S/C15H23N5O3S/c1-24(22,23)20-10-8-18(9-11-20)14(21)13-4-2-7-19(12-13)15-16-5-3-6-17-15/h3,5-6,13H,2,4,7-12H2,1H3

InChI Key

LIVKFWZTHMUJHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3

Origin of Product

United States

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